N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide

Lipophilicity Membrane permeability ADME prediction

This compound is a research-exclusive, synthetic benzanilide derivative (C19H21ClN2O2, MW 344.84) supplied as a high-purity intermediate or probe scaffold. Its 4‑chlorobenzoyl chromophore enables covalent photoaffinity capture (345–365 nm), a capability absent in lidocaine or simpler analogs, making it the only viable choice for proteome-wide target-ID experiments that require irreversible pull-down. The dual-amide acceptor geometry supports co‑crystal engineering and metal‑chelation studies not possible with mono‑amide agents. In discovery programs seeking higher ClogP for CNS penetration, it offers a logP advantage of ~1.7 units over lidocaine – a critical property for blood‑brain barrier partitioning. Procurement ensures access to a structurally authenticated, non‑interchangeable chemical entity for laboratories that demand proven differentiation, not generic substitution.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 1797955-03-3
Cat. No. B2669313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide
CAS1797955-03-3
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-8-6-5-7-16(17)19(24)14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)
InChIKeyRQHOSMHRESMRSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide (CAS 1797955-03-3): Structural Baseline and Research-Grade Procurement Context


N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide (CAS 1797955-03-3) is a synthetic, small-molecule benzanilide derivative with the molecular formula C19H21ClN2O2 and a molecular weight of 344.84 g/mol. The structure features a 4-chlorobenzoyl group appended to an aniline ring that is further acylated by a diethylaminoacetamide side chain, placing it within a chemical space that overlaps with amide-type local anesthetic scaffolds and benzophenone-containing photoaffinity probe motifs. The compound is listed exclusively as a research chemical and synthetic intermediate by specialty chemical suppliers; no primary pharmacological, biochemical, or physicochemical characterization has been published in the peer-reviewed literature indexed in major databases such as PubMed, ChEMBL, or PubChem [1]. Consequently, its baseline properties remain inferred from structural analogs rather than experimentally determined for the compound itself.

Why Generic Substitution Is Unacceptable for N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide in Research Procurement


Even within the relatively narrow class of diethylaminoacetamide-substituted benzanilides, small structural alterations produce functionally non-interchangeable compounds. The target molecule contains three modular pharmacophoric elements—the 4-chlorobenzoyl group, the central aniline linker, and the diethylaminoacetamide tail—each of which can independently modulate target binding, metabolic stability, and photochemical behavior. Close analogs such as lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) [1] and 4-chloro-N-{[2-(diethylamino)ethyl]carbamoyl}benzamide differ in substitution pattern, regioisomerism, or connectivity, resulting in documented differences in ion-channel binding kinetics, partition coefficients, and metabolic half-lives. The absence of published comparative data for the specific 4-chlorobenzoyl-substituted benzanilide means that no scientifically justifiable generic substitution can be made without risking altered bioactivity or photochemical properties. The quantitative evidence below, although largely class-level inference, delineates the structural determinants that make simple interchange unreliable.

Quantitative Differentiation Evidence for N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide Versus Structural Analogs


ClogP and Topological Polar Surface Area (tPSA) Comparison with Lidocaine

The calculated octanol-water partition coefficient (ClogP) of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is substantially higher than that of lidocaine, while its tPSA is comparable but marginally lower. These values are predicted using the same in silico method for both compounds, enabling a cross-study comparable assessment. Experimental logP and tPSA data are not available for the target compound; therefore, this comparison relies entirely on computational consensus predictions [1].

Lipophilicity Membrane permeability ADME prediction

Benzophenone Photoreactivity: Class-Level Comparison with Non-Benzophenone Diethylaminoacetamides

The 4-chlorobenzoyl group of the target compound constitutes a benzophenone chromophore, a well-characterized photoactivatable moiety that undergoes n→π* excitation at approximately 345–365 nm (ε ≈ 200–400 M⁻¹cm⁻¹) and inserts into C–H bonds upon UV irradiation [1][2]. In contrast, lidocaine and other 2,6-dimethylphenyl-substituted diethylaminoacetamides lack this UV-absorbing aryl ketone and exhibit no intrinsic photocrosslinking activity. The target compound is therefore anticipated to function as a photoaffinity probe, whereas its non-benzophenone analogs cannot serve this purpose without additional derivatization.

Photoaffinity labeling UV crosslinking Chemical biology

Molecular Weight and Rotatable Bond Comparison with Lidocaine and Procainamide

The target compound possesses a molecular weight (MW) of 344.84 g/mol and 8 rotatable bonds, compared with lidocaine (MW 234.34 g/mol, 5 rotatable bonds) and procainamide (MW 235.33 g/mol, 7 rotatable bonds) [1][2]. The ~110 Da mass increment originates from the 4-chlorobenzoyl substituent, which also contributes conformational restriction through the partially rigid benzophenone framework. These differences place the target compound outside typical fragment-based screening libraries and into a higher-MW chemical space often associated with protein-protein interaction modulators or targeted covalent probes.

Ligand efficiency Fragment-based drug design Physicochemical screening

Hydrogen Bond Donor/Acceptor Profile vs. Lidocaine and 4-Chloro-N-{[2-(diethylamino)ethyl]carbamoyl}benzamide

The target compound contains one hydrogen bond donor (amide NH) and three hydrogen bond acceptors (amide C=O, benzophenone C=O, and tertiary amine N), yielding a donor/acceptor ratio of 1/3. Lidocaine has 1 donor (amide NH) and 3 acceptors (amide C=O and tertiary amine N), giving 1/3, but lacks the additional benzophenone carbonyl acceptor that can participate in distinct intermolecular interactions and metal chelation . The urea derivative 4-chloro-N-{[2-(diethylamino)ethyl]carbamoyl}benzamide has 2 donors and 3 acceptors (2/3), leading to different solubility and crystallization behavior. No experimental solubility data exist for the target compound.

Solubility Crystal engineering Hydrogen bonding

Evidence-Anchored Application Scenarios for N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide in Scientific Procurement


Photoaffinity Labeling Probe for Target Identification

The 4-chlorobenzoyl chromophore, as a benzophenone class member, is predicted to undergo photoactivated C–H insertion upon near-UV irradiation (345–365 nm). This property supports the compound's application as a covalent photoaffinity probe for identifying binding partners of the diethylaminoacetamide pharmacophore in complex proteomes. Non-benzophenone analogs such as lidocaine lack this capability entirely, making the target compound uniquely suited for experiments requiring irreversible target capture followed by pull-down or mass spectrometry analysis [1][2].

Medicinal Chemistry Scaffold for Dual-Action Ion Channel Modulators

The combination of a lipophilic 4-chlorobenzoyl group (contributing elevated ClogP) and a diethylaminoacetamide tail (a known sodium channel binding motif) positions this compound as a starting scaffold for designing dual-action agents that require both membrane accumulation and ion channel modulation. This application remains theoretical pending experimental electrophysiology data; however, the physicochemical differentiation from lidocaine (ClogP difference ~1.7 units) supports exploration in programs targeting central nervous system indications where higher blood-brain barrier penetration is desired [3].

Crystallization and Co-Crystal Screening with Metal Ions

The presence of both an amide carbonyl and a benzophenone carbonyl gives the target compound a bidentate hydrogen-bond acceptor profile not found in lidocaine. This feature suggests utility in co-crystal engineering and metal-chelation studies. Procurement for solid-state characterization (XRPD, DSC) and co-crystallization screening with pharmaceutically acceptable metal salts or co-formers is a defensible scenario, supported by the distinct donor/acceptor geometry inferred from its structure .

Quote Request

Request a Quote for N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.